![molecular formula C13H10FNO B12085777 3-(3-Fluoro-4-methylbenzoyl)pyridine](/img/structure/B12085777.png)
3-(3-Fluoro-4-methylbenzoyl)pyridine
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Overview
Description
3-(3-Fluoro-4-methylbenzoyl)pyridine is a chemical compound with the molecular formula C13H10FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylbenzoyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Baltz-Schiemann reaction, which uses 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Baltz-Schiemann reaction to introduce the fluorine atom . Another method involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF to obtain the desired fluorinated pyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale reactions using readily available starting materials and efficient fluorinating agents. The use of copper catalysis and activation by lithium fluoride or magnesium chloride has been reported to achieve high yields and regioselectivity in the synthesis of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylbenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promise in the development of drugs targeting various biological pathways.
- Example Case Study : A study highlighted the synthesis of pyridine derivatives as TRPV1 antagonists, which are significant in pain management. The incorporation of 3-(3-Fluoro-4-methylbenzoyl)pyridine into these derivatives improved their efficacy against capsaicin-induced pain responses in animal models .
Agricultural Chemistry
The compound's derivatives are being explored as agrochemicals, particularly in the development of herbicides and pesticides. The fluorinated structure enhances the biological activity and environmental stability of these compounds.
- Example Case Study : Research into trifluoromethylpyridines, including derivatives of this compound, demonstrated their effectiveness as herbicides with low toxicity to non-target species while maintaining high efficacy against target weeds .
Material Science
In material science, this compound is utilized in the synthesis of polymers and advanced materials due to its unique electronic properties.
- Data Table: Applications in Material Science
Application Area | Compound Type | Benefits |
---|---|---|
Polymer Synthesis | Fluorinated Polymers | Enhanced thermal stability |
Coatings | Protective Coatings | Improved chemical resistance |
Sensors | Fluorescent Sensors | High sensitivity and selectivity |
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylbenzoyl)pyridine involves its interaction with molecular targets and pathways in biological systems. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to specific targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-methylbenzoyl)pyridine
- 3-(4-Fluoro-3-methylbenzoyl)pyridine
Uniqueness
3-(3-Fluoro-4-methylbenzoyl)pyridine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines.
Biological Activity
3-(3-Fluoro-4-methylbenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, highlighting its significance in drug development.
- Molecular Formula : C12H10FNO
- Molecular Weight : 219.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and binding affinity, which can influence its pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, research on related aryl pyridine derivatives has shown promising results as dual inhibitors of VEGFR-2 and c-MET, which are critical in cancer proliferation and metastasis. These compounds have displayed IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited compared to its derivatives. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Case Studies
- VEGFR-2 and c-MET Inhibition :
- In Vivo Studies :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Target Activity | IC50 (nM) | Notes |
---|---|---|---|
This compound | Anticancer (VEGFR-2) | 24 - 310 | Potent against breast cancer cell lines |
Related Aryl Pyridine Derivative | Dual VEGFR-2/c-MET | 18 - 150 | Significant apoptosis induction |
Other Pyridine Derivatives | Antimicrobial | Varies | Limited data; requires further investigation |
Properties
Molecular Formula |
C13H10FNO |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H10FNO/c1-9-4-5-10(7-12(9)14)13(16)11-3-2-6-15-8-11/h2-8H,1H3 |
InChI Key |
AQYVYDWIUOBXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=CC=C2)F |
Origin of Product |
United States |
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